1-(dimethylamino)-4-(3-methoxyphenyl)-7,7-dimethyl-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione
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Overview
Description
1-(DIMETHYLAMINO)-4-(3-METHOXYPHENYL)-7,7-DIMETHYL-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE is a complex organic compound with a unique structure that includes a dimethylamino group, a methoxyphenyl group, and a tetrahydroquinolinedione core
Preparation Methods
The synthesis of 1-(DIMETHYLAMINO)-4-(3-METHOXYPHENYL)-7,7-DIMETHYL-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE typically involves multiple steps, including the formation of the quinoline core and the introduction of the functional groups. The synthetic routes often require specific reaction conditions, such as controlled temperatures, pH levels, and the use of catalysts. Industrial production methods may involve scaling up these reactions while ensuring the purity and yield of the final product.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups, leading to new derivatives.
Substitution: The dimethylamino and methoxyphenyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(DIMETHYLAMINO)-4-(3-METHOXYPHENYL)-7,7-DIMETHYL-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The dimethylamino and methoxyphenyl groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds include other quinoline derivatives and compounds with dimethylamino and methoxyphenyl groups
Properties
Molecular Formula |
C20H26N2O3 |
---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
1-(dimethylamino)-4-(3-methoxyphenyl)-7,7-dimethyl-3,4,6,8-tetrahydroquinoline-2,5-dione |
InChI |
InChI=1S/C20H26N2O3/c1-20(2)11-16-19(17(23)12-20)15(10-18(24)22(16)21(3)4)13-7-6-8-14(9-13)25-5/h6-9,15H,10-12H2,1-5H3 |
InChI Key |
SCSUNDHWZPQLIK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(CC(=O)N2N(C)C)C3=CC(=CC=C3)OC)C(=O)C1)C |
Origin of Product |
United States |
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